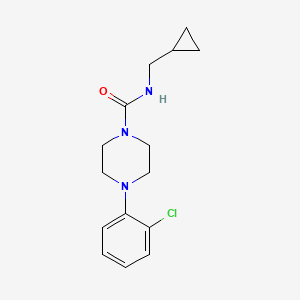
4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential pharmacological properties. This compound belongs to the class of piperazines and has been found to have a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. This dual activity may contribute to its therapeutic effects in a variety of conditions.
Biochemical and Physiological Effects
4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. 4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide has also been found to have antinociceptive effects, which may be due to its ability to modulate the activity of the opioid system.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It also has a well-characterized pharmacological profile, which makes it a useful tool for studying the activity of the dopamine and serotonin systems in the brain. However, 4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide also has some limitations. It has a relatively short half-life, which may limit its usefulness in some experiments. Additionally, its effects may be influenced by factors such as age, sex, and genetics, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide. One area of interest is its potential as a treatment for schizophrenia. Further studies are needed to fully elucidate its mechanism of action and to determine its efficacy in treating this condition. Additionally, 4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide may have potential as a tool for studying the role of the dopamine and serotonin systems in the brain in a variety of conditions. Further research is needed to fully explore these possibilities.
Synthesemethoden
The synthesis of 4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide involves the reaction of 2-chlorobenzoyl chloride with cyclopropylmethylamine, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained after purification using column chromatography. The purity and yield of the compound can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic effects. It has been found to have a wide range of biological activities, including antidepressant, anxiolytic, and antinociceptive effects. 4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide has also been found to have potential as a treatment for schizophrenia, as it can modulate the activity of the dopamine and serotonin systems in the brain.
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c16-13-3-1-2-4-14(13)18-7-9-19(10-8-18)15(20)17-11-12-5-6-12/h1-4,12H,5-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZQFXIRGCRHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)
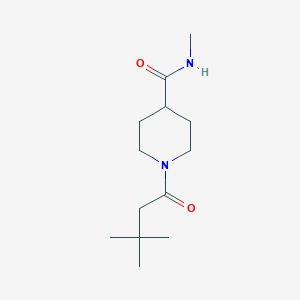

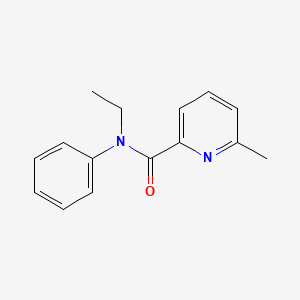
![2-Methyl-1-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508935.png)
![N-[(2,4-dimethylphenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508941.png)
![Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate](/img/structure/B7508965.png)
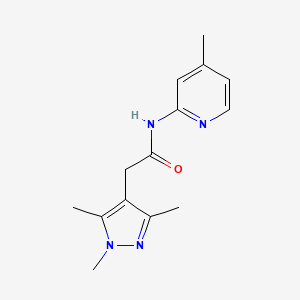
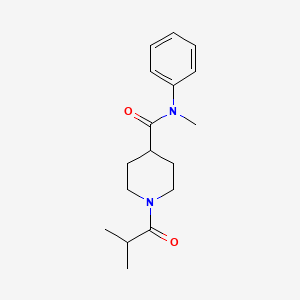
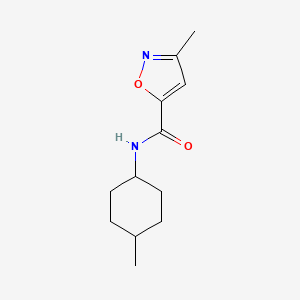
![N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508997.png)